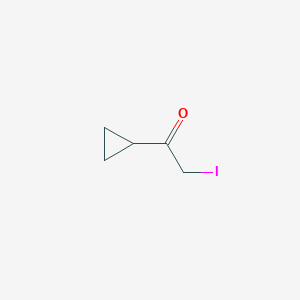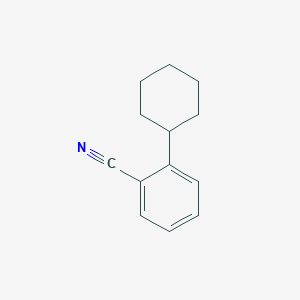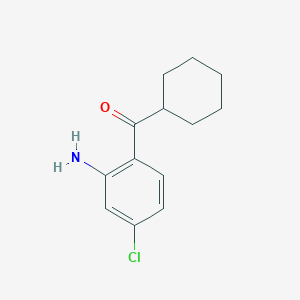![molecular formula C10H10ClN3OS B13943571 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines a thiazole ring with a pyridine ring, and is substituted with a chlorine atom and a morpholine group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for drug discovery and development.
Preparation Methods
The synthesis of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine typically involves multiple steps, starting from commercially available substances. One common synthetic route involves the cyclization of a pyridine derivative with a thiazole precursor. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the thiazolo[4,5-c]pyridine core . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its interactions with various biological targets.
Medicine: The compound has potential therapeutic applications, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K).
Industry: In the industrial sector, the compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cellular signaling pathways. The compound inhibits PI3K by binding to its active site, thereby preventing the enzyme from phosphorylating its substrates. This inhibition disrupts downstream signaling pathways, leading to various cellular effects, including reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine can be compared with other similar compounds, such as:
2-Chloro-4-florophenyl sulfonamide: This compound also inhibits PI3K but has different structural features and potency.
5-Chlorothiophene-2-sulfonamide: Another PI3K inhibitor with a distinct chemical structure and activity profile.
The uniqueness of 6-Chloro-2-(4-morpholinyl)thiazolo[4,5-c]pyridine lies in its specific combination of functional groups and its potent inhibitory activity against PI3K. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C10H10ClN3OS |
|---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
4-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H10ClN3OS/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
KHANIWBUYRMAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CN=C(C=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Diiodo-2-[(2-phenylacetyl)carbamothioylamino]benzoic acid](/img/structure/B13943491.png)
![7-(Aminomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B13943508.png)
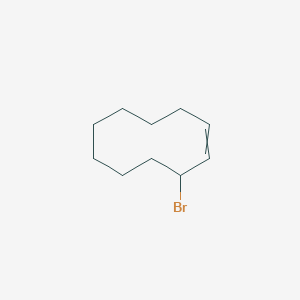



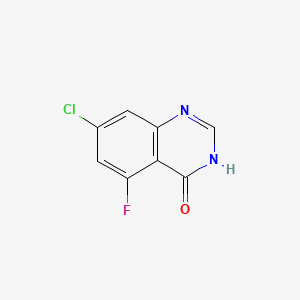



![2-[(2,3-Dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13943535.png)
